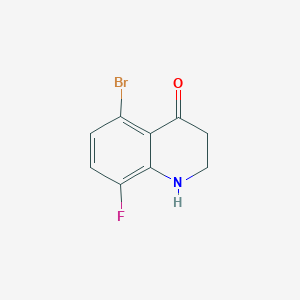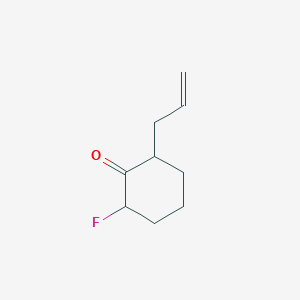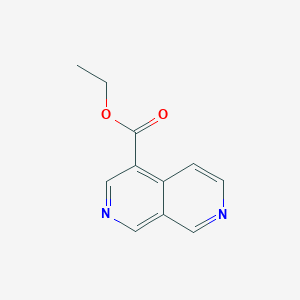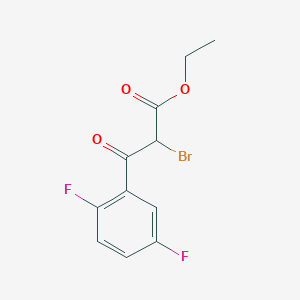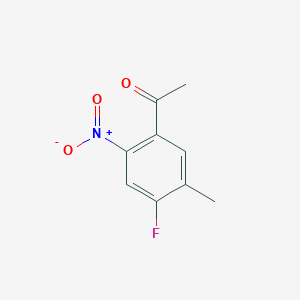
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluoro group at the 4-position, a methyl group at the 5-position, and a nitro group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one can be synthesized through a multi-step process involving the nitration of 4-fluoroacetophenone followed by methylation. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Reduction: 1-(4-Fluoro-5-methyl-2-aminophenyl)ethan-1-one.
Substitution: 1-(4-Substituted-5-methyl-2-nitrophenyl)ethan-1-one.
Oxidation: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethanoic acid.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro and methyl groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The exact pathways and targets can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Fluoro-2-nitrophenyl)ethan-1-one: Similar structure but lacks the methyl group at the 5-position.
1-(3-Fluoro-4-nitrophenyl)ethan-1-one: Fluoro and nitro groups are positioned differently on the phenyl ring.
4-Chloro-2-fluoro-5-nitrophenyl)ethan-1-one: Contains a chloro group instead of a methyl group.
Uniqueness: 1-(4-Fluoro-5-methyl-2-nitrophenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
1-(4-fluoro-5-methyl-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H8FNO3/c1-5-3-7(6(2)12)9(11(13)14)4-8(5)10/h3-4H,1-2H3 |
Clave InChI |
KYWKESPFFSXKSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


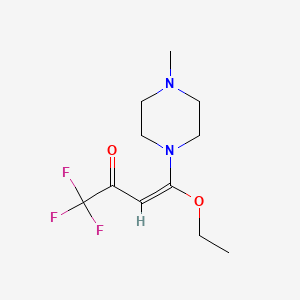

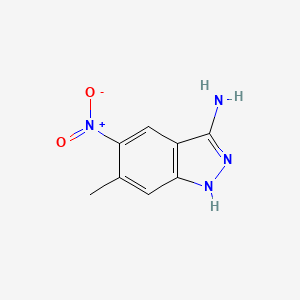
![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12847960.png)

![4-Chloro-7-(2-(2-methoxyethoxy)phenyl)thieno[2,3-d]pyridazine](/img/structure/B12847963.png)

![(3S,4S)-4-(((7-(Benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)methyl)piperidin-3-ol](/img/structure/B12847975.png)
![N-[(4-Chlorophenyl)(difluoro)methyl]cyclopropanamine](/img/structure/B12847982.png)
